5'-Chloro-5'-deoxyadenosine

Description

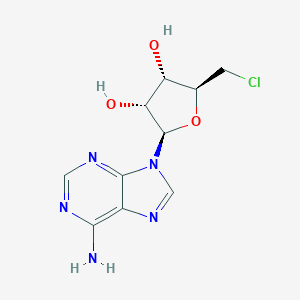

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSNPOMTKFZDHZ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875948 | |

| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-48-8 | |

| Record name | 5′-Chloro-5′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Chloro-5'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural Sources of 5'-Chloro-5'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-5'-deoxyadenosine (5'-ClDA) is a halogenated nucleoside that has garnered significant interest in the scientific community due to its role as a key biosynthetic precursor to potent bioactive compounds and its own potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of 5'-ClDA, focusing on the producing organisms, the enzymatic machinery involved in its biosynthesis, and the methodologies for its study.

Primary Natural Source: Salinispora tropica

The principal known natural source of this compound is the marine actinomycete, Salinispora tropica. This bacterium, found in ocean sediments, produces a variety of secondary metabolites, including the potent proteasome inhibitor salinosporamide A.[1] 5'-ClDA is a crucial intermediate in the biosynthetic pathway of salinosporamide A.[1]

Biosynthesis of this compound in Salinispora tropica

In Salinispora tropica, the synthesis of 5'-ClDA is catalyzed by the enzyme S-adenosyl-L-methionine (SAM)-dependent chlorinase (SalL) . This enzyme facilitates a nucleophilic substitution reaction where a chloride ion attacks the 5'-carbon of S-adenosyl-L-methionine (SAM), leading to the formation of 5'-ClDA and L-methionine.

The reaction is as follows: S-adenosyl-L-methionine + Cl⁻ ⇌ this compound + L-methionine

Role in Salinosporamide A Biosynthesis

Following its synthesis, 5'-ClDA is further metabolized through a multi-step enzymatic pathway to yield chloroethylmalonyl-CoA. This molecule serves as a key building block for the polyketide synthase (PKS) machinery that assembles the core structure of salinosporamide A.

Secondary Natural Source: Streptomyces cattleya

The fluorinase enzyme (FlA) from the terrestrial bacterium Streptomyces cattleya, known for its ability to catalyze the formation of a carbon-fluorine bond, has also been shown to exhibit chlorinase activity. This enzyme can catalyze the reaction between SAM and chloride ions to produce 5'-ClDA. However, the fluorinase displays a strong preference for fluoride (B91410) over chloride, with the fluorination reaction being significantly more efficient. The equilibrium of the chlorination reaction catalyzed by fluorinase also tends to favor the substrates.

Quantitative Data

Enzyme Kinetics

The kinetic parameters for the forward reaction of the SalL chlorinase from Salinispora tropica have been determined.

| Enzyme | Substrate | Km | kcat | kcat/Km |

| SalL | S-adenosyl-L-methionine (SAM) | 1 µM | 0.05 min-1 | 5.0 x 104 M-1min-1 |

| Chloride (Cl⁻) | 45 mM | 0.05 min-1 | 1.1 M-1min-1 |

Note: Data for the chlorination activity of fluorinase from S. cattleya is not available in sufficient detail to be presented in a comparable format.

Concentration in Natural Sources

To date, there is no publicly available data on the specific intracellular or extracellular concentrations of this compound in cultures of Salinispora tropica or other potential natural sources. Its role as a transient intermediate in a larger biosynthetic pathway suggests that its steady-state concentration may be relatively low.

Experimental Protocols

Cultivation of Salinispora tropica

A detailed protocol for the cultivation of Salinispora tropica for the production of secondary metabolites, which can be adapted for the study of 5'-ClDA, is provided below.

Medium: A1 Medium (Seawater-based)

-

10 g starch

-

4 g yeast extract

-

2 g peptone

-

1 L natural seawater

-

Adjust pH to 7.0

Procedure:

-

Inoculate a 50 mL seed culture of A1 medium with a glycerol (B35011) stock of Salinispora tropica.

-

Incubate at 30°C with shaking at 220 rpm for 3-4 days.

-

Use the seed culture to inoculate a larger production culture (e.g., 1 L of A1 medium in a 2.8 L Fernbach flask).

-

Incubate the production culture at 30°C with shaking at 220 rpm for 7-10 days.

Extraction of Metabolites

The following protocol outlines a general procedure for the extraction of secondary metabolites from Salinispora tropica culture, which would include 5'-ClDA.

Materials:

-

Amberlite XAD-16 resin

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Dichloromethane (DCM)

-

Acetone

Procedure:

-

After the fermentation period, add sterile Amberlite XAD-16 resin (20 g/L) to the culture and continue shaking for 24 hours to adsorb the organic metabolites.

-

Filter the culture to collect the resin and cell mass.

-

Wash the collected solids with deionized water to remove salts.

-

Extract the resin and cell mass with a 1:1 mixture of an organic solvent (e.g., ethyl acetate, dichloromethane, or a methanol/dichloromethane mixture) overnight with shaking.

-

Filter the extract and concentrate the organic phase under reduced pressure to obtain the crude extract.

Quantification by LC-MS/MS

A sensitive and specific method for the quantification of 5'-ClDA can be developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (Q1): m/z 286.1 (for [M+H]⁺ of 5'-ClDA)

-

Product Ion (Q3): m/z 136.1 (corresponding to the adenine (B156593) fragment)

-

-

Internal Standard: A stable isotope-labeled analog of 5'-ClDA (e.g., ¹³C₅,¹⁵N₅-5'-ClDA) should be used for accurate quantification.

Sample Preparation:

-

Resuspend the crude extract in a suitable solvent (e.g., 50% methanol in water).

-

Spike with the internal standard.

-

Filter through a 0.22 µm syringe filter before injection.

Quantification:

-

Generate a calibration curve using standards of known 5'-ClDA concentrations.

-

Quantify the amount of 5'-ClDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a naturally occurring halogenated nucleoside primarily produced by the marine actinomycete Salinispora tropica. It plays a vital role as an intermediate in the biosynthesis of the anticancer agent salinosporamide A. The enzymatic basis for its production via the chlorinase SalL is well-characterized. While methods for the cultivation of S. tropica and general extraction of its metabolites are established, further research is needed to determine the precise concentrations of 5'-ClDA in this organism and to develop optimized protocols for its targeted isolation and purification. The information provided in this guide serves as a comprehensive resource for researchers interested in the study and potential applications of this unique natural product.

References

5'-Chloro-5'-deoxyadenosine CAS number 892-48-8

An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine (CAS 892-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (5'-ClDA), a synthetic nucleoside analog of adenosine (B11128). It details the compound's physicochemical properties, synthesis, biological activity, and its applications in research and drug development. This document includes structured data tables, detailed experimental protocols, and visualizations of key processes to serve as a practical resource for the scientific community.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its core structure is that of adenosine with the hydroxyl group at the 5' position substituted with a chlorine atom.[2] This modification significantly influences its biological activity and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 892-48-8 | |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [3] |

| Molecular Weight | 285.69 g/mol | [3] |

| IUPAC Name | (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol | [4] |

| Melting Point | 187 °C (with exothermic decomposition onset at 144.5 °C) | [3][5] |

| Boiling Point | 645.6 ± 65.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and water (with heating). | [3][6] |

| Appearance | White to light yellow powder/crystal. | [1] |

| Storage | Store at 2°C - 8°C, keep dry under an inert atmosphere. |

Table 2: Spectroscopic and Analytical Data Identifiers

| Identifier | Value | Reference(s) |

| InChI Key | IYSNPOMTKFZDHZ-KQYNXXCUSA-N | [7] |

| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CCl)O">C@@HO)N | [7] |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the selective chlorination of adenosine.[2][3] A common and effective approach involves the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270).[2][8]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Robins et al.[8][9]

Materials:

-

Adenosine

-

Acetonitrile (B52724) (anhydrous)

-

Pyridine (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetonitrile (approx. 4 mL per gram of adenosine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[8][9]

-

Cool the suspension to a temperature between -13 °C and -3 °C (an ice-salt or dry ice/acetone bath can be used).[8][9]

-

Slowly add anhydrous pyridine (approx. 2 equivalents) to the stirred suspension.[8][9]

-

Add thionyl chloride (approx. 3 equivalents) dropwise to the reaction mixture, maintaining the low temperature.[8][9]

-

Stir the reaction mixture at this low temperature for 3-4 hours, then allow it to slowly warm to room temperature and stir overnight.[5]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the suspension under reduced pressure to remove the solvent.[5]

-

The crude product, a mixture including the 2',3'-O-sulfinyladenosine intermediate, is then treated with aqueous methanolic ammonia (B1221849) or a base in a lower alcohol to achieve deprotection.[8][9]

-

After deprotection, the solvent is removed under vacuum. The residue is then purified by silica gel column chromatography using a gradient elution of ethyl acetate and methanol to yield the final product.[5]

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

5'-ClDA's structural similarity to adenosine allows it to interact with various biological systems, primarily as an adenosine receptor agonist and a metabolic intermediate.[2]

Adenosine Receptor Agonism

5'-ClDA is a potent agonist, showing high selectivity for the adenosine A₁ receptor subtype.[2] The substitution of the 5'-hydroxyl group with a chlorine atom is a critical determinant for this enhanced affinity and selectivity.[2] Activation of A₁ receptors is associated with various physiological responses, including the modulation of neuronal activity and cardiovascular function.[10] A derivative, (±)-5'-Chloro-5'-deoxy-ENBA, is a highly selective A₁ receptor agonist that has shown antinociceptive effects in animal models of neuropathic pain.[10]

Caption: Simplified A1 receptor signaling pathway.

Enzyme Inhibition and Metabolic Interference

As a nucleoside analog, 5'-ClDA can interfere with normal metabolic pathways.[2] It has been shown to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in smooth muscle, an action consistent with its vasodilatory effects.[11] This inhibition is not dependent on changes in cyclic AMP levels.[11] Furthermore, it serves as a synthetic intermediate for 5'-deoxy-5'-(methylthio)adenosine (MTA), a substrate used to study the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which is important in cancer research.[3][5]

Analytical Methodologies

High-performance liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC/MS) are the primary techniques for the analysis and quantification of 5'-ClDA.[2]

Experimental Protocol: Stability Analysis using LC/MS

This protocol provides a general framework for assessing the stability of 5'-ClDA under various conditions.[12][13]

Objective: To determine the rate of hydrolysis of 5'-ClDA at different pH values and temperatures.

Materials:

-

This compound

-

Buffers of various pH (e.g., pH 2, 7, 10)

-

HPLC system with a suitable C18 column

-

LC/MS system for product identification

-

Incubator or water bath

Procedure:

-

Sample Preparation: Prepare stock solutions of 5'-ClDA in a suitable solvent. Dilute the stock solution in buffers of different pH values to a final concentration appropriate for LC analysis.

-

Incubation: Incubate the prepared samples at controlled temperatures (e.g., 40, 60, 80 °C).[12]

-

Time-Point Sampling: At regular intervals, withdraw aliquots from each sample. Stop the degradation process by cooling the aliquot on ice or by adding a quenching solution.

-

LC Analysis: Inject the aliquots into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like ammonium (B1175870) acetate) to separate 5'-ClDA from its degradation products.[13]

-

Quantification: Monitor the peak area of 5'-ClDA at each time point. The hydrolysis is expected to follow pseudo-first-order kinetics.[2][13]

-

LC/MS Analysis: Inject samples into the LC/MS system to identify the hydrolysis products. The primary expected hydrolysis product is adenine (B156593) (m/z 136.3).[13]

-

Data Analysis: Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) for each condition. Studies have shown that 5'-ClDA is less stable in acidic conditions compared to other chlorinated adenosine analogs like 2-chloroadenosine.[2][12]

Caption: Workflow for stability analysis using LC/MS.

Applications in Drug Development and Research

-

Pharmacological Tool: Due to its selectivity for the A₁ adenosine receptor, 5'-ClDA and its derivatives are valuable tools for studying the physiological and pathological roles of this receptor.[2]

-

Neuropathic Pain Research: A₁ receptor agonists have therapeutic potential for treating neuropathic pain. Derivatives of 5'-ClDA have been shown to alleviate neuropathic pain in animal models, suggesting a possible therapeutic application.[10][14]

-

Synthetic Intermediate: It is a key intermediate in the synthesis of other biologically active molecules, including potential enzyme inhibitors and radiolabeled compounds for imaging studies.[2][5]

-

Cancer Research: Its role as a precursor to MTA makes it relevant in the study of MTAP-deficient cancers, where the metabolic pathways involving MTA are disrupted.[3][5]

Safety and Handling

Table 3: GHS Hazard and Precautionary Statements

| Type | Codes |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Reference:

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile molecule with significant applications in pharmacology and medicinal chemistry. Its well-defined synthesis, potent and selective biological activity, and utility as a chemical intermediate make it a valuable compound for researchers in academia and the pharmaceutical industry. This guide provides the core technical information required for its effective use and further exploration.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 892-48-8 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 5'-Deoxy-5'-chloroadenosine | LGC Standards [lgcstandards.com]

- 5. This compound | 892-48-8 [chemicalbook.com]

- 6. adipogen.com [adipogen.com]

- 7. This compound | C10H12ClN5O3 | CID 5327118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 9. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 10. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine and this compound inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A(1) receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. | Sigma-Aldrich [sigmaaldrich.com]

The Biological Activity of 5'-Chloro-5'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a synthetic nucleoside analog of adenosine (B11128) that has garnered significant interest in the scientific community for its diverse biological activities. Structurally differentiated by the substitution of the 5'-hydroxyl group with a chlorine atom, this modification confers unique biochemical properties, making it a valuable tool in pharmacological research and a potential scaffold for drug development. This technical guide provides an in-depth overview of the core biological activities of 5'-Cl-dA, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Activities

The biological effects of this compound are multifaceted, primarily revolving around its interaction with adenosine receptors and its ability to modulate the activity of key enzymes involved in cellular signaling and metabolism.

Adenosine A1 Receptor Agonism

5'-Cl-dA is a potent and highly selective agonist of the adenosine A1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiovascular, neuronal, and inflammatory processes. The high affinity and selectivity of 5'-Cl-dA and its derivatives for the A1 receptor have been extensively documented.

Quantitative Data: Adenosine Receptor Binding Affinity

The binding affinity of a derivative of 5'-Cl-dA, (±)-5'-Chloro-5'-deoxy-ENBA, for the four subtypes of human adenosine receptors is summarized below. The significantly lower inhibition constant (Ki) for the A1 receptor underscores its high selectivity.

| Receptor Subtype | Ki (nM) |

| A1 | 0.51 |

| A2A | 1340 |

| A2B | 2740 |

| A3 | 1290 |

Data for (±)-5'-Chloro-5'-deoxy-ENBA, a potent adenosine A1 receptor agonist derived from this compound.

Signaling Pathway: Adenosine A1 Receptor Activation

Upon binding to the adenosine A1 receptor, 5'-Cl-dA initiates a signaling cascade characteristic of Gi/o protein coupling. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channel activity and the activation of various protein kinases, such as protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[1][2][3] This signaling cascade is central to the physiological effects mediated by A1 receptor agonists.

Inhibition of Kinase Activity

This compound has been shown to inhibit the phosphorylation of key signaling molecules, including phosphatidylinositol and myosin light chain, suggesting its role as a competitive inhibitor of ATP in certain kinase-catalyzed reactions.[4][5]

Quantitative Data: Inhibition of Phosphorylation

The following table summarizes the half-maximal inhibitory concentrations (IC50) of 5'-Cl-dA on the formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate, as well as the phosphorylation of pleckstrin and myosin light chain in swine platelets.[5]

| Process/Substrate | IC50 (µmol/L) | 95% Confidence Limits (µmol/L) | Type of Inhibition |

| Phosphatidylinositol 4-phosphate formation | 71 | 60-85 | Competitive with ATP |

| Phosphatidylinositol 4,5-bisphosphate formation | 75 | 62-90 | Competitive with ATP |

| Pleckstrin phosphorylation | 75 | 62-90 | Not specified |

| Myosin light chain phosphorylation | 82 | 66-102 | Not specified |

Interaction with Methylthioadenosine Phosphorylase (MTAP)

This compound and its analogs can interact with 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTAP), an enzyme crucial for the salvage of adenine (B156593) and methionine from S-adenosylmethionine (SAM) metabolism. In cells deficient in MTAP, a common occurrence in some cancers, there is an accumulation of 5'-methylthioadenosine (MTA). This creates a metabolic vulnerability that can be exploited therapeutically. Analogs of 5'-Cl-dA can serve as substrates or inhibitors of MTAP, influencing the cellular pools of adenine and MTA.

Signaling Pathway: MTAP and the Methionine Salvage Pathway

The methionine salvage pathway is essential for regenerating methionine from MTA, a byproduct of polyamine synthesis. MTAP is a key enzyme in this pathway, catalyzing the phosphorolysis of MTA to adenine and 5-methylthio-D-ribose-1-phosphate. By interacting with MTAP, 5'-Cl-dA analogs can disrupt this pathway, which has implications for cancer therapy, particularly in MTAP-deficient tumors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Chemical Synthesis of this compound

This protocol describes a common and effective method for the 5'-chlorination of adenosine using thionyl chloride and pyridine.[6][7][8][9][10]

References

- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine and this compound inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of this compound on phosphoinositide and protein phosphorylation in swine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 7. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

5'-Chloro-5'-deoxyadenosine: An In-depth Technical Guide to its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a synthetic nucleoside analog of adenosine (B11128) with multifaceted biological activities. Its structural similarity to adenosine allows it to interact with a range of cellular targets, leading to a cascade of downstream effects. This technical guide provides a comprehensive overview of the core mechanism of action of 5'-Cl-dA, focusing on its role as a potent adenosine A1 receptor agonist, an inhibitor of key cellular enzymes, and its impact on fundamental cellular processes. This document includes a compilation of available quantitative data, detailed experimental protocols for studying its effects, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to its interactions with the following key cellular components and pathways:

-

Adenosine A1 Receptor Agonism: 5'-Cl-dA is a potent and selective agonist for the adenosine A1 receptor.[1] This G-protein coupled receptor is primarily coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This modulation of the cAMP signaling pathway is central to many of the physiological effects of 5'-Cl-dA.

-

Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: 5'-Cl-dA is known to inactivate S-adenosylhomocysteine hydrolase, an enzyme crucial for the metabolism of S-adenosylhomocysteine (SAH).[4] SAH is a product and a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferase enzymes. By inhibiting SAH hydrolase, 5'-Cl-dA can lead to the accumulation of SAH, thereby indirectly inhibiting cellular methylation reactions that are vital for various cellular processes, including gene expression and protein function.

-

Interaction with Adenosine Kinase: As an adenosine analog, 5'-Cl-dA can interact with adenosine kinase. This enzyme is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). Inhibition of adenosine kinase can lead to an increase in intracellular and extracellular adenosine levels.[5]

-

Substrate for Methylthioadenosine Phosphorylase (MTAP): 5'-Cl-dA can serve as a substrate for methylthioadenosine phosphorylase (MTAP), an enzyme involved in the purine (B94841) salvage pathway.[1][6] Cleavage of 5'-Cl-dA by MTAP would release adenine, which can then be recycled into the nucleotide pool. The cytotoxic action of some adenosine analogs is dependent on this cleavage by MTAP.[6]

-

Inhibition of Phosphorylation Events: 5'-Cl-dA has been shown to inhibit the phosphorylation of specific proteins, notably the myosin light chain in smooth muscle.[7] This action is consistent with a vasodilatory effect. The inhibition of phosphatidylinositol phosphorylation has also been observed.[7]

-

Impact on DNA and RNA Synthesis: Following cellular uptake, 5'-Cl-dA can be phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then inhibit DNA and RNA synthesis, contributing to its cytotoxic effects.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound and its close structural analogs with their biological targets.

Table 1: Adenosine Receptor Binding Affinity of (±)-5'-Chloro-5'-deoxy-ENBA (a close analog of 5'-Cl-dA)

| Receptor Subtype | Ki (nM) |

| A1 | 0.51 |

| A2A | 1340 |

| A2B | 2740 |

| A3 | 1290 |

Data from a study on (±)-5'-Chloro-5'-deoxy-ENBA, a potent and highly selective adenosine A1 receptor agonist.

Table 2: Enzyme Inhibition Data for this compound and Related Analogs

| Enzyme | Inhibitor | IC50 / Ki | Notes |

| S-adenosylhomocysteine (SAH) Hydrolase | 5'-deoxy-5'-(isobutylthio)-3-deazaadenosine | - | Noted as an inhibitor, specific quantitative data for 5'-Cl-dA is not readily available.[8] |

| Adenosine Kinase | 5'-amino-5'-deoxyadenosine | IC50 = 0.17 µM | A related deoxyadenosine (B7792050) analog. Specific quantitative data for 5'-Cl-dA is not readily available.[3] |

Table 3: Cytotoxicity Data

| Cell Line | Compound | IC50 | Notes |

| Various Cancer Cell Lines | Analogs of 5'-Cl-dA | 10-50 µM | Data for closely related compounds suggest cytotoxic effects in this concentration range. Specific IC50 values for 5'-Cl-dA are not consistently reported across a wide range of cell lines.[9] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships central to the mechanism of action of this compound.

Caption: Adenosine A1 Receptor Signaling Pathway of 5'-Cl-dA.

References

- 1. 5'-Methylthioadenosine phosphorylase-L. Substrate activity of 5'-deoxyadenosine with the enzyme from Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The structure of human 5'-deoxy-5'-methylthioadenosine phosphorylase at 1.7 A resolution provides insights into substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction kinetics and inhibition of adenosine kinase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ≥98% (TLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

The Chlorinase Enzyme and 5'-Chloro-5'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and significance of the chlorinase enzyme, SalL, and its product, 5'-Chloro-5'-deoxyadenosine (5'-ClDA). It details the seminal discovery of this unique S-adenosyl-L-methionine (SAM)-dependent halogenase in the marine bacterium Salinispora tropica and its crucial role in the biosynthesis of the potent anticancer agent salinosporamide A. This document outlines the detailed experimental protocols for the enzyme's purification and activity assays, presents key quantitative data in structured tables, and visualizes the biosynthetic pathway and experimental workflows using Graphviz diagrams. The guide also explores the chemical synthesis of 5'-ClDA and its broader biological significance as an adenosine (B11128) receptor agonist, offering valuable insights for researchers in natural product biosynthesis, enzymology, and medicinal chemistry.

Introduction

The incorporation of halogen atoms into organic molecules can dramatically influence their biological activity.[1][2] A prime example is the chlorinated natural product salinosporamide A, a potent 20S proteasome inhibitor that has been in clinical trials for cancer treatment.[1][3][4] Its activity is significantly higher than its non-chlorinated analog.[1] The discovery of the enzymatic machinery responsible for this specific chlorination event has unveiled a novel class of halogenases.

This guide focuses on the discovery and characterization of the first described chlorinase enzyme, SalL, isolated from the obligate marine actinomycete Salinispora tropica.[1][3][5][6] Unlike the more common oxidative halogenases, SalL catalyzes the nucleophilic substitution of the methionine moiety of S-adenosyl-L-methionine (SAM) with a chloride ion to produce this compound (5'-ClDA).[1][2][7] This reaction is analogous to the one catalyzed by the fluorinase enzyme from Streptomyces cattleya.[1][7][8] 5'-ClDA serves as a key intermediate in the biosynthetic pathway of salinosporamide A.[1]

Beyond its role as a biosynthetic precursor, 5'-ClDA and its derivatives have garnered interest for their pharmacological properties, particularly as agonists of adenosine receptors.[9][10][11] This dual significance makes both the chlorinase enzyme and its product compelling subjects for research and potential applications in drug development.

Discovery of the Chlorinase Enzyme (SalL)

The search for the enzyme responsible for the chlorination of the salinosporamide A precursor in Salinispora tropica led to the identification of the gene salL.[1] Analysis of the salinosporamide biosynthetic gene cluster revealed that no previously known oxidative chlorinating enzyme genes were present.[1] Instead, salL showed homology to the fluorinase gene (flA) from Streptomyces cattleya.[1]

In vivo functional analysis through gene inactivation of salL in S. tropica resulted in the selective loss of salinosporamide A production, while the production of its non-chlorinated analog, salinosporamide B, continued.[1] This provided strong evidence for SalL's role as a chlorinase in the biosynthesis of salinosporamide A.[1]

Biosynthetic Pathway of Salinosporamide A

The discovery of SalL elucidated a key step in the biosynthesis of salinosporamide A. The enzyme catalyzes the formation of 5'-ClDA from SAM and chloride. This 5'-ClDA is then further metabolized to provide the chloroethyl extender unit required for the polyketide synthase (PKS) machinery to assemble the final natural product.

References

- 1. Discovery and characterization of a marine bacterial SAM-dependent chlorinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a marine bacterial SAM-dependent chlorinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genome.jgi.doe.gov [genome.jgi.doe.gov]

- 5. Salinispora tropica - Wikipedia [en.wikipedia.org]

- 6. Germ AI | Salinispora tropica [germai.app]

- 7. The fluorinase, the chlorinase and the duf-62 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. This compound | 892-48-8 | Benchchem [benchchem.com]

- 10. rndsystems.com [rndsystems.com]

- 11. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

5'-Chloro-5'-deoxyadenosine as an adenosine A1 receptor agonist

An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine as an Adenosine (B11128) A1 Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adenosine receptors, particularly the A1 subtype (A1R), are critical G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, making them a key target for therapeutic intervention. The nucleoside analog, this compound (Cl-Ado), represents a foundational scaffold for the development of potent and highly selective A1R agonists. The substitution of the 5'-hydroxyl group of adenosine with a chlorine atom markedly enhances affinity and selectivity for the A1 receptor. This guide provides a comprehensive overview of Cl-Ado and its derivatives as A1R agonists, detailing their pharmacological properties, the canonical and non-canonical signaling pathways they modulate, and the standard experimental protocols used for their characterization.

Introduction to the Adenosine A1 Receptor

The adenosine A1 receptor is ubiquitously expressed throughout the body, with high concentrations found in the brain, heart, adipose tissue, and kidneys.[1][2] As a member of the P1 family of purinergic receptors, it is activated by the endogenous nucleoside adenosine. The A1R primarily couples to inhibitory G proteins (Gi/o), and its activation leads to a range of cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phospholipase C.[1][3] This signaling cascade underlies the receptor's role in neuroprotection, cardioprotection, anti-inflammatory processes, and the regulation of sleep.[1][4]

This compound: A Scaffold for A1 Selectivity

The modification of the adenosine molecule at the 5'-position is a key determinant of its affinity and selectivity for adenosine receptor subtypes.[5] Replacing the hydroxyl group with a chlorine atom, as in this compound, significantly enhances binding affinity for the A1 receptor while reducing affinity for A2A, A2B, and A3 subtypes.[5] This modification is thought to reduce steric hindrance within the A1R binding pocket, thereby improving the ligand's fit and potency.[5] While Cl-Ado itself is an important research tool, it also serves as a crucial intermediate for synthesizing more potent and selective A1R agonists through further modifications, such as at the N⁶ position.[5]

Pharmacological Profile: Quantitative Data

The most well-characterized agonists based on the Cl-Ado scaffold are N⁶-substituted derivatives. A prime example is (±)-5'-Chloro-5'-deoxy-ENBA, a potent and highly selective A1R agonist.[6] The binding affinities (Ki) for this compound across human adenosine receptor subtypes are summarized below.

Table 1: Binding Affinity (Ki) of (±)-5'-Chloro-5'-deoxy-ENBA for Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity vs. A1 | Reference |

| A1 | 0.51 | - | [5][6] |

| A2A | 1340 | ~2600-fold | [5] |

| A2B | 2740 | ~5300-fold | [5] |

| A3 | 1290 | ~2500-fold | [5] |

Data demonstrates the exceptional selectivity of the this compound scaffold, when appropriately N⁶-substituted, for the A1 receptor.

A1 Receptor Signaling Pathways

Activation of the A1 receptor by an agonist like a Cl-Ado derivative initiates a cascade of intracellular signaling events.

Canonical Gi/o-Mediated Pathway

The primary signaling mechanism for the A1R is through its coupling to Gi/o proteins.[1][2] This interaction leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), affecting downstream phosphorylation events.

References

- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 2. innoprot.com [innoprot.com]

- 3. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 892-48-8 | Benchchem [benchchem.com]

- 6. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2 | adenosine A1 receptor agonist, selective and high-affinity | High Purity | Manufacturer BioCrick [biocrick.com]

The Role of 5'-Chloro-5'-deoxyadenosine in the Methionine Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methionine salvage pathway (MSP) is a critical metabolic route for regenerating methionine from S-adenosylmethionine (SAM)-derived byproducts, thereby conserving a vital amino acid. The key enzyme in this pathway, 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP), processes 5'-deoxy-5'-methylthioadenosine (MTA) to yield adenine (B156593) and 5-methylthioribose-1-phosphate. This technical guide provides an in-depth examination of the interaction between a synthetic adenosine (B11128) analog, 5'-Chloro-5'-deoxyadenosine (Cl-dAdo), and the MSP. It has been established that Cl-dAdo serves as a substrate for MTAP, which cleaves the molecule into adenine and 5-chloro-5-deoxy-D-ribose-1-phosphate. This interaction has significant implications for cellular metabolism and presents potential therapeutic avenues, particularly in the context of MTAP-deficient cancers. This document details the enzymatic processing of Cl-dAdo, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the involved biochemical pathways.

Introduction

Methionine is an essential amino acid with a central role in protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological methylation reactions. The methionine salvage pathway (MSP) is a ubiquitous and vital metabolic cycle that recycles the methylthio- group from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis and other SAM-dependent reactions, to regenerate methionine.[1] The enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) is a cornerstone of this pathway, catalyzing the reversible phosphorolysis of MTA to adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[2]

The promiscuity of some metabolic enzymes allows them to act on non-natural substrates. This compound (Cl-dAdo), a halogenated analog of adenosine, has been identified as a substrate for MTAP.[3] This interaction leads to the production of adenine and a novel metabolite, 5-chloro-5-deoxy-D-ribose-1-phosphate. Understanding the kinetics and downstream fate of these products is crucial for elucidating the broader metabolic impact of Cl-dAdo and for exploring its potential as a research tool or therapeutic agent. This guide provides a comprehensive technical overview of the role of Cl-dAdo within the framework of the MSP.

Enzymatic Processing of this compound by MTAP

The central event in the interaction of Cl-dAdo with the MSP is its recognition and cleavage by MTAP. This enzyme, which is highly expressed in normal tissues, catalyzes the phosphorolytic cleavage of the glycosidic bond in MTA. Structurally similar to MTA, Cl-dAdo can also fit into the active site of MTAP and undergo a similar reaction.

The reaction can be summarized as follows:

This compound + Phosphate (B84403) ⇌ Adenine + 5-chloro-5-deoxy-D-ribose-1-phosphate

This enzymatic conversion has two key immediate consequences:

-

Release of Adenine: The liberation of adenine can replenish the cellular purine (B94841) pool, which is particularly significant in cells that are deficient in de novo purine synthesis.

-

Formation of a Halogenated Ribose Phosphate: The production of 5-chloro-5-deoxy-D-ribose-1-phosphate introduces a novel metabolite into the cell, whose subsequent fate is a critical aspect of understanding the overall impact of Cl-dAdo.

Quantitative Data

| Substrate/Analog | Structure of 5'-substituent | kcat/Km (μM⁻¹s⁻¹) | Reference |

| 5'-deoxy-5'-(methylthio)adenosine (MTA) | -S-CH₃ | 3.2 | [4] |

| 5'-deoxy-5'-(ethylthio)adenosine | -S-CH₂CH₃ | 0.8 | [4] |

| 5'-deoxy-5'-(propylthio)adenosine | -S-(CH₂)₂CH₃ | 0.09 | [4] |

| 5'-deoxy-5'-(butylthio)adenosine | -S-(CH₂)₃CH₃ | 0.001 | [4] |

Table 1: Catalytic Efficiency of Human MTAP with MTA and Analogs. This table illustrates how modifications to the 5'-thioalkyl group of MTA affect the catalytic efficiency of human MTAP. Generally, an increase in the alkyl chain length leads to a decrease in catalytic efficiency. While the specific value for the 5'-chloro analog is not provided, this data underscores the enzyme's ability to accommodate modifications at this position.

Downstream Metabolic Fate of 5-chloro-5-deoxy-D-ribose-1-phosphate

The metabolic fate of 5-chloro-5-deoxy-D-ribose-1-phosphate in mammalian cells is not yet fully elucidated. However, based on analogous pathways for similar molecules, two primary potential routes can be hypothesized:

a) Conversion to 5-chloro-5-deoxy-D-ribose-5-phosphate and entry into the Pentose (B10789219) Phosphate Pathway (PPP): In mammalian cells, ribose-1-phosphate (B8699412) is converted to ribose-5-phosphate (B1218738) by phosphopentomutase.[5] It is plausible that 5-chloro-5-deoxy-D-ribose-1-phosphate could be similarly converted to 5-chloro-5-deoxy-D-ribose-5-phosphate. This chlorinated pentose phosphate could then potentially enter the non-oxidative branch of the pentose phosphate pathway, leading to its conversion into glycolytic intermediates. However, the effects of the 5'-chloro group on the enzymes of the PPP are unknown.

b) Dehydrogenation and further metabolism: Research on the marine bacterium Salinispora tropica has identified a 5-chloro-5-deoxy-D-ribose 1-dehydrogenase (SalM).[6] This enzyme oxidizes 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone. While this enzyme is from a bacterial source and acts on the unphosphorylated sugar, it suggests a potential catabolic pathway for chlorinated ribose derivatives that involves oxidation. It is conceivable that analogous enzymes exist in mammalian cells that could process 5-chloro-5-deoxy-D-ribose-1-phosphate.

Experimental Protocols

Spectrophotometric Assay for MTAP Activity with this compound

This protocol is adapted from established coupled-enzyme assays for MTAP and is designed to measure the kinetics of Cl-dAdo cleavage. The assay couples the production of adenine to the oxidation of xanthine (B1682287) by xanthine oxidase, which can be monitored spectrophotometrically.

Materials:

-

Human recombinant MTAP

-

This compound (Cl-dAdo)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Xanthine oxidase (from bovine milk)

-

Guanase (optional, to remove any contaminating guanine)

-

Spectrophotometer capable of reading at 293 nm

-

96-well UV-transparent microplates

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Cl-dAdo in the potassium phosphate buffer.

-

Prepare a working solution of xanthine oxidase in the same buffer. The final concentration in the assay should be optimized, but a starting point is 0.1-0.5 units/mL.

-

If using guanase, prepare a working solution.

-

Prepare a range of Cl-dAdo concentrations for kinetic analysis (e.g., 0-500 µM).

-

-

Assay Setup:

-

In each well of the microplate, add the following in order:

-

Potassium phosphate buffer

-

Xanthine oxidase solution

-

Guanase solution (if used)

-

Varying concentrations of Cl-dAdo solution

-

-

Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding a fixed amount of human recombinant MTAP to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the xanthine oxidase-catalyzed oxidation of adenine.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of uric acid at pH 7.4 (ε₂₉₃ = 12,600 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding Cl-dAdo concentrations.

-

Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

HPLC Method for Monitoring the Metabolism of this compound

This protocol outlines a reverse-phase HPLC method for separating and quantifying Cl-dAdo and its metabolic product, adenine.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: Acetonitrile (HPLC grade)

-

Standards: this compound and Adenine

-

Cell lysates or enzyme reaction mixtures quenched with an appropriate acid (e.g., perchloric acid or trichloroacetic acid) and neutralized.

Procedure:

-

Sample Preparation:

-

For in vitro enzyme assays, stop the reaction at various time points by adding an equal volume of ice-cold 0.8 M perchloric acid.

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Neutralize the supernatant with a solution of potassium carbonate.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

For cellular extracts, cells are typically lysed with acid, and the extract is neutralized and filtered in a similar manner.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject a fixed volume (e.g., 20 µL) of the prepared sample.

-

Run a gradient elution to separate the compounds. A suggested gradient is as follows:

-

0-5 min: 5% Mobile Phase B

-

5-25 min: Linear gradient from 5% to 50% Mobile Phase B

-

25-30 min: 50% Mobile Phase B

-

30.1-35 min: Return to 5% Mobile Phase B for re-equilibration

-

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution of the compounds using a UV detector at 260 nm.

-

-

Data Analysis:

-

Identify the peaks for Cl-dAdo and adenine by comparing their retention times with those of the injected standards.

-

Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

-

Visualizations

Diagram 1: The Methionine Salvage Pathway and the Entry of this compound

Caption: Overview of the Methionine Salvage Pathway and the processing of Cl-dAdo by MTAP.

Diagram 2: Experimental Workflow for Kinetic Analysis of MTAP with Cl-dAdo

Caption: Workflow for the spectrophotometric kinetic assay of MTAP with Cl-dAdo.

Diagram 3: Putative Downstream Metabolism of 5-chloro-5-deoxy-D-ribose-1-phosphate

Caption: Hypothesized metabolic fates of 5-chloro-5-deoxy-D-ribose-1-phosphate.

Conclusion

This compound serves as a substrate for the key methionine salvage pathway enzyme, MTAP, leading to the formation of adenine and 5-chloro-5-deoxy-D-ribose-1-phosphate. While the precise kinetic parameters of this interaction with human MTAP require further investigation, the ability of MTAP to process this analog highlights its substrate promiscuity. The downstream metabolic fate of the resulting chlorinated ribose phosphate in mammalian cells is an area ripe for further research, with potential links to the pentose phosphate pathway. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biochemical implications of Cl-dAdo and its potential applications, particularly in the context of MTAP-deficient cancers where the differential metabolism of such analogs could be exploited for therapeutic benefit.

References

- 1. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Iodoribose 1-phosphate, an analog of ribose 1-phosphate. Enzymatic synthesis and kinetic studies with enzymes of purine, pyrimidine, and sugar phosphate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 5. Human Metabolome Database: Showing metabocard for Ribose 1-phosphate (HMDB0001489) [hmdb.ca]

- 6. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5'-Chloro-5'-deoxyadenosine: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a synthetic nucleoside analog of adenosine (B11128) distinguished by the substitution of the 5'-hydroxyl group with a chlorine atom. This modification confers unique chemical and physical properties, rendering it a valuable tool in biomedical research and a versatile intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary biological activities, with a focus on its role as a potent and selective adenosine A₁ receptor agonist and as a substrate for studying the enzyme 5'-methylthioadenosine phosphorylase (MTAP).

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [1][2][3][4] |

| Molecular Weight | 285.69 g/mol | [1][2][3][4] |

| Appearance | Off-White to Light Beige Solid | [5][6] |

| Melting Point | 78 °C, 187 °C (with decomposition) | [2][3][5] |

| Solubility | Slightly soluble in DMSO and water (with heating). Very soluble in N,N-Dimethylformamide, soluble in methanol (B129727), sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [5][6][7][8][9] |

| Storage Conditions | Store at 2-8°C, keep in a dark, dry place. Stable for at least 2 years at -20°C. | [2][5][6][8] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR (MeOD, 500 MHz) | δ 8.24 (s, 1H), 8.02 (s, 1H), 7.27-7.20 (m, 5H), 6.19 (d, J = 2.0 Hz, 1H), 5.48-5.46 (m, 1H), 5.08-5.06 (m, 1H), 4.43 (t, J = 4.0 Hz, 1H), 3.83 -3.81 (m, 2H) | [10] |

| ¹³C NMR (DMSO-d₆, 75 MHz) | A spectrum has been reported. | [6] |

| Mass Spectrometry (LC/MS) | Hydrolysis products show fragment ions at m/z 136.3 (adenine). | [11] |

| UV-VIS | λmax at 258 nm. | [9] |

| Infrared (IR) | Spectra available in databases. | [12] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around the chloro group at the 5' position, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of various adenosine analogs.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the selective chlorination of the 5'-hydroxyl group of adenosine using thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270).[1][13][14]

Materials:

-

Adenosine

-

Acetonitrile (B52724) (anhydrous)

-

Pyridine (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Methanol

-

Ammonium hydroxide (B78521) (concentrated)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Methanol

Procedure:

-

Suspend adenosine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add pyridine to the stirred suspension.

-

Add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 3-4 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the suspension under reduced pressure to remove the solvent.

-

Dissolve the crude residue in methanol and add silica gel. Remove the solvent under reduced pressure.

-

Purify the product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Below is a workflow diagram for the synthesis and purification of this compound.

References

- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound | 892-48-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | 892-48-8 [chemicalbook.com]

- 11. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 12. This compound | C10H12ClN5O3 | CID 5327118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine

This guide provides a comprehensive overview of 5'-Chloro-5'-deoxyadenosine, a synthetic adenosine (B11128) analog of significant interest to researchers and drug development professionals. The document details its core physicochemical properties, outlines a standard experimental protocol for its synthesis, and illustrates its primary mechanism of action as an adenosine receptor agonist.

Physicochemical Properties

This compound is a derivative of the naturally occurring nucleoside adenosine, distinguished by the substitution of the 5'-hydroxyl group with a chlorine atom. This modification significantly influences its biological activity and receptor affinity.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [1][2][3][4][5] |

| Molecular Weight | 285.69 g/mol | [1][2][3][4][5][6] |

| CAS Number | 892-48-8 | [1][2][4][6] |

| Appearance | Off-White to Light Beige Solid | [7] |

| Melting Point | 187 °C | [6][7] |

| Solubility | Slightly soluble in DMSO and Water (with heat) | [7] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a common and effective method for the chemical synthesis of this compound from adenosine. This procedure involves the selective chlorination of the 5'-hydroxyl group using thionyl chloride in the presence of pyridine (B92270).

Materials:

-

Adenosine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Acetonitrile

-

Ammonia (B1221849) solution (in methanol)

-

Ice bath

-

Standard laboratory glassware

-

Stirring apparatus

-

Vacuum evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask, suspend adenosine in acetonitrile.[8][9] Cool the suspension in an ice bath with continuous stirring.

-

Addition of Reagents: Slowly add pyridine to the cooled suspension, followed by the dropwise addition of thionyl chloride.[3][8][9] It is crucial to maintain a low temperature (0-5 °C) during this step to ensure selective chlorination at the 5'-position and to control the exothermic reaction.[3][8][9]

-

Reaction Progression: Allow the reaction mixture to stir at 0-5 °C for 3-4 hours.[3][7] Subsequently, let the mixture warm to room temperature and continue stirring overnight.[3][7] This extended reaction time facilitates the formation of the 5'-chloro-5'-deoxy-2',3'-O-sulfinyladenosine intermediate.

-

Deprotection: Concentrate the reaction mixture under vacuum to remove the solvent.[3] To the resulting residue, add a solution of ammonia in methanol at room temperature.[8][9] This step removes the 2',3'-O-sulfinyl group.

-

Isolation and Purification: After the deprotection step is complete, the product, this compound, can be isolated. The crude product is then purified, typically by recrystallization, to yield the final compound.

Biological Activity and Signaling Pathway

This compound is recognized as a potent agonist, particularly for the adenosine A₁ receptor subtype.[1][10] Its structural similarity to adenosine allows it to bind to and activate adenosine receptors, which are G-protein coupled receptors. The activation of the A₁ receptor, a Gi-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP pathway underlies many of the physiological effects of this compound, including its potential therapeutic applications in conditions such as neuropathic pain.[11][12]

Caption: Adenosine A₁ Receptor Signaling Pathway.

Mechanism of Action: Experimental Workflow

The following workflow outlines a typical experimental approach to characterize the inhibitory effect of this compound on adenylyl cyclase activity, a key aspect of its mechanism of action.

Caption: Workflow for Adenylyl Cyclase Inhibition Assay.

References

- 1. This compound | 892-48-8 | Benchchem [benchchem.com]

- 2. This compound | 892-48-8 | NC05644 [biosynth.com]

- 3. This compound | 892-48-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H12ClN5O3 | CID 5327118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 892-48-8 [sigmaaldrich.com]

- 7. This compound CAS#: 892-48-8 [m.chemicalbook.com]

- 8. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 9. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 10. rndsystems.com [rndsystems.com]

- 11. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A(1) receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5'-Chloro-5'-deoxyadenosine from Adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of 5'-Chloro-5'-deoxyadenosine from adenosine (B11128). This compound is a key intermediate in the synthesis of various biologically active molecules and serves as a potent agonist for the adenosine A1 receptor.[1] The protocols described herein utilize a common and effective method involving the selective chlorination of the 5'-hydroxyl group of adenosine using thionyl chloride and a base. This document includes comprehensive experimental procedures, tabulated quantitative data for easy reference, and a visual representation of the synthesis workflow.

Introduction

This compound is a synthetic nucleoside analog that plays a significant role in medicinal chemistry and drug discovery. Its primary biological significance lies in its activity as a selective agonist of the adenosine A1 receptor, which is a target for the development of therapeutics for conditions such as neuropathic pain.[1] Furthermore, the 5'-chloro group serves as a versatile synthetic handle for further chemical modifications, allowing for the generation of diverse libraries of adenosine derivatives for screening and lead optimization in drug development programs. The synthesis of this compound is a fundamental step in the exploration of this important class of compounds.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound

| Parameter | Method 1 | Method 2 |

| Starting Material | Adenosine | Adenosine |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Thionyl chloride (SOCl₂) |

| Base | Pyridine (B92270) | Pyridine |

| Solvent | Acetonitrile (B52724) | Acetonitrile |

| Temperature | -8°C to Room Temperature | 0-5°C to Room Temperature |

| Reaction Time | 18 hours | Overnight |

| Reported Yield | >90%[2] | 86%[3] |

Table 2: Analytical Data for this compound

| Analysis | Observed Data |

| Appearance | Colorless to light yellow solid[2][3] |

| ¹H NMR (DMSO-d₆) | δ 8.35 (s, 1H), 8.17 (s, 1H), 7.32 (s, 2H), 5.94 (d, J=5.7Hz, 1H), 5.61 (d, J=6Hz, 1H), 5.47 (d, J=5.1Hz, 1H), 4.76 (dd, J=5.7 & 5.4Hz, 1H), 4.23 (dd, J=5.1Hz & 3.9Hz, 1H), 4.10 (m, 1H), 3.35-3.98 (m, 2H)[2] |

| ¹³C NMR (DMSO-d₆, 75 MHz) | Refer to Figure S8 in the cited literature for the spectrum.[4] |

| LCMS (m/z) | 395.8 [M+H]⁺ (Note: This value appears inconsistent with the expected mass and may correspond to a derivative or adduct. The expected [M+H]⁺ is ~286.07)[3] |

| Purity | ≥95%[5] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures utilizing thionyl chloride and pyridine.[2][3]

Materials:

-

Adenosine

-

Acetonitrile (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Water

-

Ethyl acetate

-

Silica (B1680970) gel (for column chromatography)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 2-liter, 3-neck round-bottom flask equipped with a mechanical stirrer and a temperature probe, add acetonitrile (400 mL) followed by adenosine (100 g, 0.374 mol).[2]

-

Cooling: Stir the resulting slurry while cooling the flask to -8°C using an ice/acetone bath.[2]

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (82 mL, 1.124 mol) to the reaction mixture over 5 minutes.[2]

-

Addition of Pyridine: Add pyridine (69.8 mL, 0.749 mol) dropwise to the reaction over a period of 40 minutes, maintaining the temperature between -13°C and -3°C.[2]

-

Reaction Progression: After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours. The product will begin to precipitate out of the solution.[2]

-

Work-up:

-

Purification:

-

Concentrate the reaction mixture to dryness.[3]

-

Dissolve the crude product in a minimal amount of methanol and add silica gel (e.g., 3 g).[3]

-

Remove the solvent by rotary evaporation.

-

Purify the residue by silica gel column chromatography using a gradient elution with ethyl acetate:methanol (from 100:0 to 90:10) to afford the target compound as a solid.[3]

-

-

Drying: Dry the purified product under vacuum at 40°C for 18 hours.[2]

Mandatory Visualization

Synthesis Workflow Diagram

References

- 1. This compound | 892-48-8 | Benchchem [benchchem.com]

- 2. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 3. This compound | 892-48-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 892-48-8 [sigmaaldrich.com]

Application Notes and Protocols for the Selective 5'-Chlorination of Adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective chlorination of the 5'-hydroxyl group of adenosine (B11128) is a critical transformation in nucleoside chemistry, yielding the versatile intermediate 5'-chloro-5'-deoxyadenosine. This compound serves as a key precursor for the synthesis of a wide array of adenosine analogs with significant therapeutic and diagnostic potential. Modifications at the 5'-position can profoundly influence the biological activity of nucleosides, leading to the development of novel antiviral, anticancer, and anti-inflammatory agents. This document provides a detailed protocol for the efficient and selective 5'-chlorination of adenosine, primarily based on the well-established method developed by Robins and colleagues, which utilizes thionyl chloride and pyridine (B92270).

Chemical Reaction Pathway

The selective 5'-chlorination of adenosine proceeds through a two-step mechanism involving the formation of a cyclic sulfinyl intermediate followed by nucleophilic substitution.

Caption: Reaction scheme for the selective 5'-chlorination of adenosine.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents

| Reagent | Grade | Supplier |

| Adenosine | ≥99% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich |

| Methanol (B129727) (MeOH) | ACS grade | Fisher Scientific |

| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific |

| Dichloromethane (B109758) (DCM) | ACS grade | Fisher Scientific |

| Ethyl Acetate (B1210297) (EtOAc) | ACS grade | Fisher Scientific |

| Silica (B1680970) Gel | 230-400 mesh | SiliCycle Inc. |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer with stir bar

-

Ice/acetone bath

-

Dropping funnel

-

Nitrogen inlet

-

Thermometer

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel)

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

Detailed Synthesis Protocol

This protocol is adapted from a high-yield procedure for the in situ synthesis of this compound.[1][2]

-

Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer and a temperature probe, add acetonitrile (400 mL) followed by adenosine (100 g, 0.374 mol).

-

Cooling: Stir the resulting slurry while cooling the flask to -8°C using an ice/acetone bath.

-

Addition of Thionyl Chloride: Over a period of 5 minutes, add thionyl chloride (82 mL, 1.124 mol, 3 equivalents) to the cooled suspension.

-

Addition of Pyridine: Add pyridine (69.8 mL, 0.749 mol, 2 equivalents) dropwise to the reaction mixture over 40 minutes, ensuring the temperature is maintained between -13°C and -3°C.[1]

-

Reaction Progression: After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours. The product will begin to precipitate out of the solution.[2]

-

Solvent Exchange and Deprotection: Remove the acetonitrile under reduced pressure. To the residue, add methanol and a base such as aqueous methanolic ammonia (B1221849) to deprotect the 2',3'-O-sulfinyl intermediate.[1][3] Stir the mixture at room temperature.

-

Work-up and Isolation: After the deprotection is complete (monitor by TLC), cool the solution to 0°C for 1 hour and then filter the resulting solid.[1]

-

Washing and Drying: Wash the collected colorless solid with cold methanol (100 mL) and dry it under vacuum at 40°C for 18 hours. This procedure can yield up to 98.9 g (92.7%) of this compound as a colorless crystalline solid.[1]

Purification by Column Chromatography

If further purification is required, silica gel column chromatography can be employed.

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system for nucleosides is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate in hexanes.

-